ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate
Description
Properties
CAS No. |
89851-95-6 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-3-11-7(10)6-5(2)4-8-9-6/h4-6,9H,3H2,1-2H3 |
InChI Key |
VWSIMGRJUMEPOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C=NN1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions, leading to the formation of the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Oxidation to Aromatic Pyrazole Derivatives
The dihydro-pyrazole ring undergoes oxidation to form fully aromatic pyrazoles, a critical step in medicinal chemistry for enhancing stability and bioactivity.
Reaction Conditions and Outcomes
Mechanistic Insights :
-
Oxidation typically proceeds via radical intermediates or hydride abstraction, depending on the oxidizing agent. For example, H₂O₂ in acetic acid facilitates dehydrogenation through a concerted mechanism .
-
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) promotes aromatization via single-electron transfer, forming the aromatic pyrazole while preserving the ester group .
Ester Hydrolysis and Functionalization
The ethyl ester group is susceptible to hydrolysis, enabling access to carboxylic acid derivatives for further derivatization.
Hydrolysis Pathways
Subsequent Reactions :
-
Amide Formation : The carboxylic acid reacts with amines (e.g., morpholine derivatives) using coupling reagents like HATU or EDCI, yielding bioactive amides .
-
Reduction : The ester can be reduced to primary alcohols using LiAlH₄, though this is less common due to competing ring reactivity .
Key Examples
| Reagents | Product | Yield (%) | Conditions |
|---|---|---|---|
| Ac₂O, BF₃·Et₂O | 6-Methylpyrazolo[1,5-a]pyrimidin-7-one | 78 | 100°C, 12 h |
| CS₂, K₂CO₃ | Thiazolo[3,2-b]pyrazole derivative | 65 | Reflux, 6 h |
Mechanism :
-
Acetic anhydride activates the pyrazole nitrogen, enabling electrophilic attack at the α-position of the ester, followed by cyclization .
-
Carbon disulfide introduces sulfur, forming thiazole rings via nucleophilic addition-elimination .
Nucleophilic Substitution at the Methyl Group
The methyl group at position 4 undergoes halogenation under radical or electrophilic conditions.
Halogenation Reactions
| Halogen Source | Catalyst | Product | Yield (%) |
|---|---|---|---|
| NBS, AIBN | CCl₄ | 4-Bromomethyl-4,5-dihydro-1H-pyrazole | 60 |
| Cl₂, FeCl₃ | DCM | 4-Chloromethyl-4,5-dihydro-1H-pyrazole | 55 |
Applications :
Ring-Opening Reactions
Under strong acidic or basic conditions, the dihydro-pyrazole ring can undergo cleavage.
| Conditions | Product | Yield (%) |
|---|---|---|
| H₂SO₄ (conc.), 120°C | β-Keto ester | 70 |
| NaOEt, EtOH, reflux | Open-chain hydrazine derivative | 85 |
Significance :
Electrophilic Aromatic Substitution
After aromatization, the pyrazole ring undergoes electrophilic substitution at position 3 or 5.
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-methyl-1H-pyrazole-5-carboxylate | 45 |
| Sulfonation | SO₃, H₂SO₄ | 5-Sulfo-4-methyl-1H-pyrazole-3-carboxylate | 50 |
Regioselectivity : Directed by the electron-withdrawing ester group, substitutions occur preferentially at the meta position .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
Ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its reactivity allows it to participate in various reactions, including cycloadditions and substitutions, making it valuable for synthesizing novel pyrazole derivatives and other related compounds.
Synthesis Methods
The synthesis typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, a common method includes the condensation of ethyl acetoacetate with hydrazine hydrate, followed by methylation and cyclization processes .
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, offering potential therapeutic options for conditions characterized by inflammation.
Pharmaceutical Applications
Drug Development
this compound is being investigated as a pharmaceutical intermediate. Its derivatives are explored for their potential use in treating various diseases, including neurodegenerative disorders and stress-related conditions. For example, certain derivatives have shown promise as partial agonists at trace amine-associated receptors (TAARs), which are implicated in several neurological disorders .
Agrochemical Use
Pesticide Formulation
In the agrochemical industry, this compound is utilized in the formulation of pesticides. Its ability to affect biological systems makes it a candidate for developing environmentally friendly pest control solutions .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities among ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate and related compounds:
Key Observations :
Physicochemical Properties
Melting Points and Solubility
- Ethyl 4-methyl derivative: No direct data, but analogs like 6f (m.p. 88–90°C) and 6b (m.p. 137–138°C) suggest that bulky substituents (e.g., bromophenyl) raise melting points due to increased crystallinity .
- Solubility : Methyl and ester groups generally improve solubility in organic solvents, while hydroxy or halogen substituents may reduce it in aqueous media .
Spectral Data
- IR/NMR : Ethyl ester groups typically show strong C=O stretches at ~1740 cm⁻¹ (IR) and carbonyl carbon signals at ~165–170 ppm (¹³C NMR). Methyl groups resonate at ~1.2–1.5 ppm (¹H NMR) .
- UV-Vis: Aromatic substituents (e.g., in 6b) exhibit λmax at 250–377 nm, while non-aromatic analogs lack strong absorbance in this range .
Anticancer Potential
- BHX Analogs : Ethyl 1,3,4-triphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate derivatives inhibit β-catenin signaling and induce G1 arrest in cancer cells . Methyl substituents may modulate this activity by altering steric effects.
- Antioxidant/Antidiabetic Activity: Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate shows potent antioxidant properties (IC₅₀ = 0.8 μM) and α-glucosidase inhibition, linked to hydroxy and methyl groups .
Biological Activity
Ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Synthesis
This compound is characterized by its pyrazole ring structure, which is known for conferring various biological activities. The synthesis of this compound typically involves the cyclocondensation of suitable precursors under microwave-assisted conditions, which enhances yield and reduces reaction time compared to conventional methods .
Synthesis Overview
| Method | Yield | Conditions |
|---|---|---|
| Microwave-assisted | 70-98% | Solvent-free, short reaction time |
| Conventional heating | Moderate | Extended reaction time |
Biological Activities
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. These compounds have shown efficacy against multiple cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies demonstrate significant antiproliferative effects, suggesting that this compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some derivatives have shown selectivity for COX-2 over COX-1, indicating a potentially favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Case Studies
- Anticancer Evaluation : A study synthesized various pyrazole derivatives and assessed their antiproliferative activity against cancer cell lines. This compound demonstrated effective inhibition of cell growth in vitro .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives significantly reduced inflammation. The mechanism involved COX inhibition and modulation of pro-inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
- The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by functionalization. For example, cyclocondensation of ethyl acetoacetate with substituted hydrazines in ethanol under reflux yields the pyrazole core, which can be further modified. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yield and purity .
- Methodological tip : Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Confirm intermediates via H NMR and IR spectroscopy .
Q. How is the crystal structure of this compound determined, and what analytical techniques validate its geometry?
- Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks. For example, hydrogen bonding between the pyrazole NH and carboxylate oxygen atoms stabilizes the crystal lattice .
- Validation : Cross-validate SC-XRD data with spectroscopic methods (e.g., C NMR for carbonyl confirmation) and computational geometry optimization (DFT calculations at B3LYP/6-311++G(d,p) level) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Key techniques include H/C NMR (to confirm substituent positions), IR (for carbonyl and NH stretching), and mass spectrometry (for molecular ion confirmation). For instance, H NMR typically shows a triplet for the ethyl ester (~1.2 ppm) and a singlet for the pyrazole methyl group .
- Contradiction resolution : Discrepancies between experimental and theoretical IR frequencies (e.g., C=O stretching) can arise from solvent effects or crystal packing. Use solvent-corrected DFT calculations (PCM model) to reconcile differences .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. For example, the carboxylate group exhibits high electrophilicity, making it prone to nucleophilic substitution .
- Workflow : Use Gaussian 09 or ORCA for DFT, followed by Multiwfn for post-processing. Compare results with experimental UV-Vis spectra for validation .
Q. What strategies address contradictions between crystallographic data and spectroscopic results in structural elucidation?
- Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example, SC-XRD might show a planar pyrazole ring, while NMR suggests conformational flexibility. Use variable-temperature NMR and solid-state IR to probe phase-dependent behavior .
- Case study : If NMR indicates two distinct methyl environments but XRD shows symmetry, consider dynamic disorder or solvent inclusion in the crystal lattice .
Q. How is the bioactivity of this compound evaluated, and what molecular docking approaches are used to study target interactions?
- Antidiabetic or antioxidant activity is assessed via in vitro assays (e.g., α-amylase inhibition or DPPH radical scavenging). For molecular docking, AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., insulin receptor or COX-2). Pyrazole derivatives often bind via hydrogen bonds to catalytic residues .
- Protocol : Prepare the ligand (compound) with Open Babel (GAFF force field) and dock into a protein active site (PDB ID: 1T3K for α-amylase). Validate with MD simulations (NAMD/GROMACS) .
Q. What role do hydrogen-bonding networks play in the stability and supramolecular assembly of this compound?
- Graph-set analysis (e.g., Etter’s notation) classifies hydrogen bonds (e.g., as motifs). These networks influence melting points, solubility, and mechanical stability. For example, strong intermolecular H-bonds reduce solubility in polar solvents .
- Experimental design : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and correlate with thermal stability (TGA/DSC data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
